![molecular formula C17H10Cl2N2O4S B2913980 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate CAS No. 877636-13-0](/img/structure/B2913980.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate
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Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate is a chemical compound that belongs to the class of pyranopyrimidines. It has been studied for its potential applications in scientific research, specifically in the field of medicinal chemistry. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in
Scientific Research Applications
- Results : Several derivatives were synthesized and evaluated for inhibitory activity. Notably, compounds 14a, 14e, and 14h exhibited significant inhibition of HIV-1 IN .
- Experimental Procedure : A series of compounds (7a–j) were synthesized by replacing the glutamic acid part of Pemetrexed (an antiviral drug) with primary, secondary, and aryl amines. These novel compounds showed promise in antiviral studies .
- Discovery : Efforts to find a follow-on compound to razaxaban led to the synthesis of a bicyclic tetrahydropyrazolopyridinone scaffold. This modification retained potent binding activity against factor Xa, making it relevant for anticoagulant research .
- Method : S-alkyl derivatives of thiobarbituric acid reacted with arylmethylene malononitriles to yield 7-amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitriles. These compounds may have broader applications in medicinal chemistry .
HIV Integrase Strand Transfer Inhibition
Antiviral Properties
Novel Bicyclic Scaffold for Anticoagulant Research
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4S/c18-10-2-3-12(13(19)6-10)16(23)25-15-8-24-11(7-14(15)22)9-26-17-20-4-1-5-21-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXSQCPKGSMZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate |
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